molecular formula C14H16N2O B13586863 4-(Piperidin-4-yloxy)quinoline

4-(Piperidin-4-yloxy)quinoline

Cat. No.: B13586863
M. Wt: 228.29 g/mol
InChI Key: COZYQISFAMRYJY-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)quinoline is a heterocyclic compound that combines the structural features of both piperidine and quinoline. Piperidine is a six-membered ring containing one nitrogen atom, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)quinoline typically involves the reaction of a quinoline derivative with a piperidine derivative. One common method is the nucleophilic substitution reaction, where a halogenated quinoline reacts with piperidine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yloxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

4-(Piperidin-4-yloxy)quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yloxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)quinoline: Similar structure but with a different position of the piperidine ring.

    4-(Morpholin-4-yloxy)quinoline: Contains a morpholine ring instead of a piperidine ring.

    4-(Pyrrolidin-4-yloxy)quinoline: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4-(Piperidin-4-yloxy)quinoline is unique due to its specific combination of piperidine and quinoline structures, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-piperidin-4-yloxyquinoline

InChI

InChI=1S/C14H16N2O/c1-2-4-13-12(3-1)14(7-10-16-13)17-11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2

InChI Key

COZYQISFAMRYJY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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